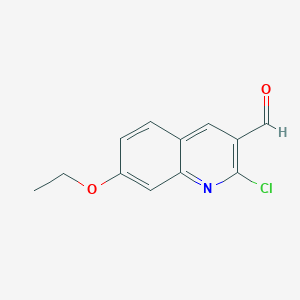

2-Chloro-7-ethoxyquinoline-3-carbaldehyde

説明

特性

IUPAC Name |

2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWVEXSCELRQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354258 | |

| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129798-05-6 | |

| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Complex Derivatization Pathways of 2 Chloro 7 Ethoxyquinoline 3 Carbaldehyde

Transformations Involving the Aldehyde Functional Group at C-3 Position

The aldehyde group in 2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a key site for nucleophilic addition and condensation reactions. Its electrophilic carbon atom readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These transformations are fundamental to the derivatization of the quinoline (B57606) core.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of the aldehyde at the C-3 position with nitrogen-containing nucleophiles such as hydrazines, hydroxylamines, primary amines, anilines, semicarbazides, and thiosemicarbazides is a well-established method for synthesizing a wide array of quinoline derivatives. researchgate.netekb.eglibretexts.org These reactions typically proceed via a nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org

The condensation of this compound with primary amines or anilines leads to the formation of imines, commonly known as Schiff bases. researchgate.netlibretexts.org These reactions are often catalyzed by acid and are reversible. libretexts.org The general structure of these compounds is characterized by the azomethine group (-C=N-) which links the quinoline core to the substituent from the primary amine. researchgate.netnih.gov

Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.govwikipedia.org These compounds, which contain the R₂C=N-NH₂ functional group, are formed through the reaction of the aldehyde with the hydrazine. wikipedia.org The synthesis of both Schiff bases and hydrazones can be achieved through various methods, including conventional solution-based synthesis and more modern techniques like mechanosynthesis. nih.gov

Detailed research findings on the synthesis of Schiff bases and hydrazones from 2-chloroquinoline-3-carbaldehyde (B1585622) analogs have been reported. For instance, the condensation of 2-chloroquinoline-3-carbaldehyde with various primary amines and hydrazides has been successfully carried out, leading to a series of Schiff base and hydrazone derivatives. researchgate.netekb.eg

Table 1: Examples of Condensation Reactions

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| This compound | Primary Amine | Schiff Base | researchgate.netlibretexts.org |

| This compound | Aniline (B41778) | Schiff Base | researchgate.netresearchgate.net |

| This compound | Hydrazine Hydrate (B1144303) | Hydrazone | nih.govrsc.org |

| This compound | Phenylhydrazine (B124118) | Hydrazone | nih.govrsc.org |

| This compound | Hydroxylamine | Oxime | rsc.orgresearchgate.net |

| This compound | Semicarbazide | Semicarbazone | libretexts.org |

The initial formation of a hydrazone from the condensation of this compound with a hydrazine derivative can be followed by an intramolecular cyclization reaction. nih.govrsc.org This process is a powerful strategy for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. nih.govrsc.org For example, the condensation of a 2-chloroquinoline-3-carbaldehyde analog with phenylhydrazine can first form a Schiff base, which then undergoes intramolecular cyclization upon heating in a solvent like nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to yield a 1-phenyl-1H-pyrazolo[3,4-b]quinoline derivative. nih.govrsc.org

Reduction of the Carbaldehyde to Corresponding Alcohols or Amines

The aldehyde functional group of this compound can be readily reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.orgresearchgate.netorganic-chemistry.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Furthermore, the aldehyde can be converted into an amine through a process known as reductive amination. This can be achieved by first forming an imine or a related intermediate, which is then reduced. For instance, the nitrile group, which can be formed from the aldehyde via an oxime intermediate, can be reduced with LiAlH₄ to yield the corresponding primary amine, (2-chloroquinolin-3-yl)methanamine. rsc.org

Oxidation Reactions of the Aldehyde Group

The aldehyde group at the C-3 position can be oxidized to a carboxylic acid. nih.govlibretexts.org Common oxidizing agents for this transformation include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org The reaction involves the conversion of the aldehyde to a carboxylic acid, which can then be further derivatized. For instance, heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine can yield the corresponding methyl esters. nih.gov In this case, iodine acts as the oxidizing agent, converting the aldehyde to the acid, which then undergoes esterification with methanol. nih.gov

Reactions with Active Methylene (B1212753) Compounds

The aldehyde group of this compound can react with active methylene compounds, which are compounds containing a CH₂ group flanked by two electron-withdrawing groups. nih.govekb.egrsc.org These reactions, often of the Knoevenagel condensation type, lead to the formation of new carbon-carbon bonds and can be used to construct more complex molecular architectures. rsc.org For example, the reaction of a 2-chloroquinoline-3-carbaldehyde analog with an active methylene compound like malononitrile (B47326) in the presence of a catalyst can initiate a sequence of reactions including nucleophilic attack and Knoevenagel condensation to form fused heterocyclic systems. rsc.org

Reactivity at the Chloro Substituent at C-2 Position

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic substitution and is a prime site for transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the structural diversification of the quinoline core.

The electron-withdrawing nature of the quinoline nitrogen and the adjacent formyl group facilitates the displacement of the C-2 chloro substituent by a variety of nucleophiles. This SNAr (Nucleophilic Aromatic Substitution) reactivity is a cornerstone for introducing diverse functional groups and constructing novel heterocyclic frameworks.

Heating 2-chloroquinoline-3-carbaldehydes with different nucleophiles such as azoles, amines, or thiols leads to the formation of C-2 substituted derivatives. researchgate.net For instance, reactions with nitrogen nucleophiles like 1,2,4-triazole (B32235) or benzotriazole (B28993) in the presence of a base like anhydrous potassium carbonate yield the corresponding 2-(azol-1-yl)quinoline-3-carbaldehydes. researchgate.net Similarly, secondary amines such as morpholine (B109124) or N-phenylpiperazine readily displace the chlorine atom, often in a polar aprotic solvent like DMF with a base, to produce 2-amino-substituted quinoline-3-carbaldehydes. rsc.org Sulfur nucleophiles also exhibit effective reactivity; treatment with alkylthiols can afford 2-(alkylthio)quinoline-3-carbaldehydes. researchgate.net These substitution reactions are pivotal for creating a library of derivatives from a single precursor. researchgate.netrsc.org

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| 1,2,4-Triazole | Anhydrous K2CO3, Heat | 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | researchgate.net |

| Benzotriazole | Anhydrous K2CO3, Heat | 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde | researchgate.net |

| N-phenylpiperazine | K2CO3, DMF, Heat | 2-(4-phenyl-piperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| Morpholine | Dimethylaminopyridine (cat.) | 2-Morpholinoquinoline-3-carbaldehyde | rsc.org |

| Alkylthiol | - | 2-(Alkylthio)quinoline-3-carbaldehyde | researchgate.net |

| Hydrazine Hydrate | - | 2-Hydrazinylquinoline-3-carbaldehyde | rsc.org |

The C-2 chloro substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Although direct studies on this compound might be specific, the reactivity can be inferred from the extensive research on 2-chloroquinolines and other aryl chlorides. acs.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the chloroquinoline with an organoboron reagent, such as an arylboronic acid. libretexts.orgyoutube.com The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a phosphine (B1218219) ligand and a base. acs.orglibretexts.org The use of palladium on carbon (Pd/C) with a phosphine ligand has also proven effective for the Suzuki-Miyaura coupling of 2-chloroquinolines, offering advantages in industrial applications due to easier catalyst removal. acs.org Highly active and stable palladium-phosphine catalysts have been developed that are effective even for challenging nitrogen-containing heterocyclic substrates. organic-chemistry.org

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the 2-chloroquinoline (B121035) and an alkene, yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction involves a palladium catalyst, a base, and typically a phosphine ligand. libretexts.orgyoutube.com The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by alkene insertion and β-hydride elimination. nih.gov The use of stable palladacycle catalysts and phosphine-free systems in ionic liquids has expanded the scope and practicality of this transformation. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the 2-chloroquinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orgmdpi.com Research on 2-chloroquinoline-3-carbaldehydes has shown successful Sonogashira coupling with various alkyne derivatives in the presence of [PdCl₂(PPh₃)₂] and CuI to yield 2-alkynyl-3-formyl-quinolines. rsc.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl, meaning more forcing conditions might be necessary for chloro-substrates compared to their bromo or iodo counterparts. libretexts.org

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | C-C | Pd(0) complex, Phosphine Ligand, Base | acs.orglibretexts.org |

| Heck | Alkene | C-C | Pd(0) complex, Base, (Phosphine Ligand) | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | C-C | Pd(0) complex, Cu(I) salt, Amine Base | rsc.orgwikipedia.org |

Chemical Modifications and Stability of the Ethoxy Group at C-7 Position

The cleavage of aromatic ethers, particularly demethylation of methoxy (B1213986) groups, is a well-studied transformation that provides insight into the stability of the ethoxy group in this compound. Aryl ether cleavage typically requires strong reagents. organic-chemistry.org For instance, the selective demethylation of 2,4-dimethoxyquinolines can be achieved using reagents like sodium ethanethiolate in DMF, which preferentially cleaves the C4-methoxy group, or boron trichloride, which can show different regioselectivity. rsc.org The use of Lewis acids like aluminum halides or magnesium iodide can also effect demethylation, with regioselectivity often depending on the substitution pattern and the presence of coordinating groups. google.com

Generally, de-ethylation is considered more difficult than demethylation under similar conditions. The stability of the ethoxy group is therefore expected to be greater than that of a corresponding methoxy group. This enhanced stability is beneficial, as it allows for a wider range of chemical manipulations at other positions of the quinoline core without unintended cleavage of the C-7 ether linkage. The presence of the electron-donating ethoxy group can also influence the reactivity of the quinoline ring in other reactions, such as electrophilic substitutions, although the dominant reactivity of the title compound is dictated by the functional groups at C-2 and C-3. mdpi.com

Aromatic ethers are known to be stable to hydrolysis under neutral and most basic conditions. numberanalytics.com Cleavage typically requires strong acids like HBr or HI at elevated temperatures. masterorganicchemistry.compressbooks.pub The mechanism can be either SN1 or SN2 at the alkyl-oxygen bond after protonation of the ether oxygen. pressbooks.pub Given the attachment to an sp²-hybridized aromatic carbon, cleavage of the aryl-oxygen bond is significantly more difficult and less common.

Therefore, the ethoxy group in this compound is expected to be robust under the conditions used for many common organic transformations, including most nucleophilic substitutions and palladium-catalyzed couplings at the C-2 position. numberanalytics.com However, prolonged exposure to strong protic or Lewis acids, particularly at high temperatures, could lead to cleavage, yielding 2-chloro-7-hydroxyquinoline-3-carbaldehyde (B11892611). Oxidative cleavage is another potential pathway, although it typically requires specific reagents and conditions designed for that purpose. organic-chemistry.orgnih.gov The inherent stability of the ethoxy group is a key feature that allows the other functional handles of the molecule to be exploited without requiring a protecting group strategy for the C-7 position.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for generating molecular complexity. nih.gov 2-Chloroquinoline-3-carbaldehydes are excellent substrates for MCRs due to the presence of the reactive aldehyde and the electrophilic C-2 position. rsc.orgresearchgate.net

These aldehydes can participate in a variety of MCRs to construct highly substituted and fused heterocyclic systems in a single step. researchgate.net For example, a three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a compound with an active methylene group, and a nucleophile can lead to complex scaffolds. rsc.org Specific examples reported for substituted 2-chloro-3-formylquinolines include:

Synthesis of Tetrahydrodibenzo[b,g] rsc.orgrsc.orgnaphthyridinones: A four-component reaction involving 2-chloro-3-formylquinolines, 4-hydroxy-2H-chromen-2-one, and substituted anilines in the presence of a catalyst like L-proline. rsc.org

Synthesis of Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidinediones: An L-proline catalyzed one-pot reaction between 2-chloro-3-formylquinolines, 6-aminouracils, and 3-methyl-1H-pyrazol-5(4H)-one. rsc.org

Synthesis of Quinolinyl-thiazolidinones: A solvent-free multicomponent reaction of 2-chloro-3-formylquinolines, substituted anilines, and 2-mercaptoacetic acid. rsc.org

These examples highlight the immense potential of this compound as a versatile building block in diversity-oriented synthesis, allowing for the rapid assembly of complex, drug-like molecules. rsc.orgresearchgate.net

Ring Annulation and Fused Heterocyclic System Construction

The strategic positioning of a reactive aldehyde group and a labile chlorine atom on the quinoline framework renders this compound a versatile precursor for the synthesis of a variety of fused heterocyclic systems. Ring annulation reactions, often proceeding through multicomponent strategies or intramolecular cyclizations, provide efficient pathways to complex molecular architectures. These transformations are of significant interest due to the potential of the resulting polycyclic compounds in various fields of chemical and medicinal science.

One of the prominent methods for constructing fused systems involves the reaction of 2-chloroquinoline-3-carbaldehydes with compounds containing active methylene groups. rsc.org These reactions typically proceed via an initial Knoevenagel condensation at the aldehyde function, followed by an intramolecular nucleophilic substitution of the C2-chloro group, leading to the formation of a new ring fused to the quinoline core.

Multicomponent reactions (MCRs) represent a particularly efficient strategy for building complex fused heterocycles from simple precursors in a single synthetic operation. For instance, the reaction of 2-chloro-3-formylquinolines with 4-hydroxy-2H-chromen-2-one and substituted anilines in the presence of a catalyst like L-proline can yield tetrahydrodibenzo[b,g] nih.govuni.lunaphthyridin-1(2H)-ones. rsc.org This transformation assembles a complex, multi-ring system in a one-pot process.

Another key approach involves the initial conversion of the aldehyde group into a Schiff base, which then undergoes intramolecular cyclization. The reaction with hydrazine hydrate, for example, can lead to the formation of pyrazolo[3,4-b]quinolines. rsc.orgsemanticscholar.org Similarly, reactions with various amines and amides can be employed to construct a diverse array of nitrogen-containing fused heterocycles. semanticscholar.org

The following tables summarize selected research findings on the construction of fused heterocyclic systems from 2-chloroquinoline-3-carbaldehyde and its analogs, highlighting the diversity of reactants and the resulting fused structures.

Table 1: Synthesis of Fused Heterocyclic Systems via Multicomponent Reactions

| Starting Quinoline | Reactant 1 | Reactant 2 | Catalyst/Solvent | Fused Product | Reference |

| 2-Chloro-3-formylquinolines | 4-Hydroxy-2H-chromen-2-one | 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-ones | L-proline / Ethanol | Tetrahydrodibenzo[b,g] nih.govuni.lunaphthyridin-1(2H)-ones | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Heteroaromatic amine | Alkyl isocyanides | NH4Cl | Imidazole-fused heterocycles | semanticscholar.org |

| o-Halo aldehydes (including 2-chloroquinoline-3-carbaldehyde) | Alkynes | tert-Butylamine | Pd/Cu catalytic system | Benzo[b] nih.govsemanticscholar.orgnaphthyridine derivatives | semanticscholar.org |

Table 2: Synthesis of Fused Heterocyclic Systems via Cyclization Reactions

| Starting Quinoline | Reactant | Conditions | Fused Product | Reference |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine | Nitrobenzene, Pyridine (catalyst), Heat | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Formamide (B127407), Formic acid | Ethanol, 8 h | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | Hydrazine hydrate | Microwave irradiation, Water | Pyrazolo[3,4-b]quinolines | semanticscholar.org |

| 2-Chloroquinoline-3-carbaldehyde | Heterocyclic ketene (B1206846) aminals | 1,4-Dioxane, Piperidine (catalyst), 75 °C, 20 h | 1,3-Diazaheterocycle fused naphthyridine derivatives | semanticscholar.org |

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the complete atomic framework and connectivity.

¹H NMR spectroscopy provides information on the chemical environment and spatial relationships of the hydrogen atoms in a molecule. For the analogue, 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766), the spectrum is recorded in deuterated chloroform (B151607) (CDCl₃). The signals are assigned based on their chemical shift (δ), multiplicity, and integration.

The aldehydic proton is the most deshielded, appearing as a singlet far downfield around δ 10.5 ppm due to the strong electron-withdrawing effect of the carbonyl group and its anisotropic field. The proton at the C4 position (H-4) also appears as a distinct singlet around δ 8.6-8.7 ppm, its downfield shift influenced by the adjacent nitrogen atom and the aldehyde group. The protons on the benzo-part of the quinoline (B57606) ring (H-5, H-6, and H-8) typically appear in the aromatic region (δ 7.0-8.0 ppm).

For 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, the ethoxy group would introduce a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), typically appearing upfield. The quartet would likely be found around δ 4.1-4.3 ppm, and the triplet around δ 1.4-1.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound (Based on data for the 7-methoxy analogue and known chemical shift values)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~10.5 | Singlet |

| H-4 | ~8.7 | Singlet |

| H-5 | ~7.8 | Doublet |

| H-6 | ~7.3 | Doublet |

| H-8 | ~7.3 | Singlet |

| -O-CH₂-CH₃ | ~4.2 | Quartet |

| -O-CH₂-CH₃ | ~1.4 | Triplet |

¹³C NMR spectroscopy maps the carbon framework of the molecule. In proton-decoupled spectra, each unique carbon atom appears as a single line, providing a count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The aldehydic carbon (C=O) is highly deshielded and expected to appear around δ 189 ppm. chemijournal.com The carbons of the quinoline ring have distinct chemical shifts based on their position relative to the nitrogen, chlorine, and ethoxy substituents. The carbon atom bearing the chlorine (C-2) is significantly deshielded. The presence of the electron-donating ethoxy group at C-7 would shield the carbons in its vicinity compared to the unsubstituted quinoline.

Table 2: Predicted ¹³C NMR Data for this compound (Based on data for analogous quinoline systems) chemijournal.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~189 |

| C-2 | ~152 |

| C-3 | ~138 |

| C-4 | ~148 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~118 |

| C-7 | ~163 |

| C-8 | ~108 |

| C-8a | ~149 |

| -O-CH₂- | ~64 |

| -CH₃ | ~15 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, it would confirm the coupling between the H-5 and H-6 protons on the benzene (B151609) ring and, most notably, the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹J-coupling). This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of H-4 to C-4, H-5 to C-5, and so on.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). This is particularly useful for identifying quaternary (non-protonated) carbons. For example, the aldehydic proton (-CHO) would show a correlation to C-3, and the H-4 proton would show correlations to C-3, C-4a, and C-5, confirming the connectivity around the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm stereochemistry and conformation. A NOESY spectrum would be expected to show a correlation between the H-4 proton and the aldehydic proton, indicating their spatial proximity.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlated Nuclei (Proton → Carbon/Proton) | Information Gained |

| COSY | H-5 ↔ H-6 | Confirms connectivity in the benzene ring. |

| COSY | -O-CH₂- ↔ -CH₃ | Confirms the presence and connectivity of the ethoxy group. |

| HSQC | H-4 ↔ C-4; H-5 ↔ C-5, etc. | Assigns all protonated carbons. |

| HMBC | -CHO ↔ C-3 | Confirms the position of the aldehyde group. |

| HMBC | H-8 ↔ C-7, C-8a | Confirms the position of the ethoxy group at C-7. |

| NOESY | H-4 ↔ -CHO | Confirms the relative orientation of the aldehyde group. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For the analogue 2-chloro-7-methoxyquinoline-3-carbaldehyde, key absorption peaks are observed that confirm its functional groups. A strong absorption band around 1688 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-O-C stretching of the ether linkage is expected in the 1240–1043 cm⁻¹ region. The C-Cl bond shows a characteristic absorption around 760 cm⁻¹. orientjchem.org

Table 4: Key FT-IR Vibrational Frequencies (Based on data for analogous compounds) orientjchem.org

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| C=O Stretch (Aldehyde) | ~1690 | Strong |

| C=N/C=C Stretch (Ring) | 1600-1450 | Medium-Strong |

| C-O-C Stretch (Ether) | 1250-1050 | Strong |

| C-Cl Stretch | ~760 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While no specific Raman data is available for the target compound, predictions can be made. Vibrations that cause a significant change in polarizability, such as the symmetric stretching of the aromatic rings, are typically strong in Raman spectra. The C=C and C=N ring stretching modes between 1400 and 1600 cm⁻¹ would be prominent. The C-Cl stretch would also be Raman active, expected in a similar region to its IR absorption (~760 cm⁻¹).

Table 5: Predicted Key Raman Shifts

| Vibrational Mode | Expected Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Stretch (Aldehyde) | ~1690 | Weak |

| C=N/C=C Stretch (Ring) | 1600-1450 | Strong |

| C-Cl Stretch | ~760 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structure of this compound through controlled fragmentation.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of compounds like this compound. In positive ion mode, the molecule is expected to form a protonated species, [M+H]⁺. In negative ion mode, a deprotonated molecule, [M-H]⁻, can be observed. uni.lu

Tandem mass spectrometry (ESI-MS/MS) experiments, which involve the fragmentation of a selected precursor ion, can provide valuable structural information. nih.gov The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. rsc.org Common fragmentation reactions for protonated or deprotonated molecules are categorized as either charge retention fragmentations or charge migration fragmentations. rsc.org For the title compound, likely fragmentation pathways would include:

Loss of an ethylene (B1197577) molecule from the ethoxy group via a retro-heteroene reaction.

Elimination of a carbon monoxide (CO) molecule from the aldehyde group.

Cleavage of the C-Cl bond , leading to the loss of a chlorine radical or ion.

These fragmentation patterns are crucial for the structural confirmation of synthesized analogs and for identifying related compounds in complex mixtures. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₀ClNO₂), the exact mass can be calculated and compared to the experimental value to confirm its molecular formula unambiguously.

Predicted HRMS data for various adducts of the title compound have been calculated, demonstrating the precision of this technique. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Formula | Predicted m/z (Da) |

| [M+H]⁺ | C₁₂H₁₁ClNO₂⁺ | 236.04729 |

| [M+Na]⁺ | C₁₂H₁₀ClNNaO₂⁺ | 258.02923 |

| [M-H]⁻ | C₁₂H₉ClNO₂⁻ | 234.03273 |

| [M+K]⁺ | C₁₂H₁₀ClKNO₂⁺ | 274.00317 |

| [M+NH₄]⁺ | C₁₂H₁₄ClN₂O₂⁺ | 253.07383 |

Atmospheric Pressure Ionization (API) encompasses a range of soft ionization techniques, with ESI being one of the most prominent. Therefore, the principles and applications discussed for ESI-MS are directly relevant to MS-API. These methods are particularly well-suited for the analysis of polar, thermally labile, or high molecular weight compounds which might decompose under other ionization conditions. The ability to generate intact molecular ions from compounds like this compound makes API-MS a cornerstone of modern analytical chemistry.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While specific crystal structure data for this compound is not present in the surveyed literature, extensive crystallographic studies on closely related analogs provide a robust model for its expected solid-state structure.

The quinoline ring system is characteristically planar. In the crystal structure of the analogous compound 2-Chloro-7-methylquinoline-3-carbaldehyde, the fused-ring system is confirmed to be planar with a root-mean-square (r.m.s.) deviation of only 0.007 Å. nih.gov Similarly, the quinoline ring in 2-Methoxyquinoline-3-carbaldehyde is also essentially planar, with a maximum deviation of 0.007 (1) Å. nih.gov

The substituents on the quinoline core are nearly coplanar with the ring system. For the 2-methoxy analog, the methoxy (B1213986) and carbaldehyde groups are almost perfectly aligned with the quinoline plane, as indicated by torsion angles of 173.6 (1)° for C3—C2—O1—C11 and 178.5 (2)° for C2—C3—C12—O2. nih.gov It is therefore highly probable that the ethoxy and carbaldehyde groups in this compound adopt a similar coplanar conformation to maximize electronic conjugation.

Interactive Data Table: Planarity of Structurally Similar Quinoline Systems

| Compound | Ring System | Planarity (r.m.s. deviation) | Reference |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | Quinoline | 0.007 Å | nih.gov |

| 2-Methoxyquinoline-3-carbaldehyde | Quinoline | 0.005 Å | nih.gov |

| Ethyl 6-chloro-2-ethoxyquinoline (fragment) | Quinoline | Substantially planar | nih.gov |

The crystal packing of quinoline derivatives is governed by a network of non-covalent interactions. In the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, molecules form centrosymmetric dimers through pairs of C—H···O hydrogen bonds. nih.gov These dimers are further stabilized by π–π stacking interactions between the pyridine (B92270) ring of one molecule and the benzene ring of an adjacent molecule, with a measured centroid-centroid distance of 3.639 (1) Å. nih.gov

Given the structural similarity, this compound is expected to exhibit analogous C—H···O hydrogen bonds involving the aldehyde oxygen and the ethoxy oxygen. Furthermore, the presence of the electron-rich quinoline system makes it a prime candidate for π–π stacking interactions. The chlorine atom also introduces the possibility of halogen bonding, an important directional interaction where the electrophilic region of the halogen interacts with a nucleophile, which could further influence the crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Ethoxyquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the structural and electronic properties of quinoline (B57606) derivatives. By modeling the molecule's behavior at the quantum level, DFT can predict its geometry, orbital energies, and reactivity, guiding synthetic efforts and mechanistic explorations. Studies on analogous compounds, such as 2-Chloro-7-methylquinoline-3-carbaldehyde, provide a framework for understanding the properties of the ethoxy derivative. dergipark.org.trdergi-fytronix.com

The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. growingscience.com A smaller gap suggests higher reactivity and greater polarizability, while a larger gap indicates higher kinetic stability. growingscience.com

In DFT studies of the related compound 2-Chloro-7-methylquinoline-3-carbaldehyde, calculations performed at the B3LYP/6-311++G(d,p) level of theory identified two stable conformers (trans and cis) arising from the orientation of the carbaldehyde group. dergipark.org.tr The HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for the more stable trans conformer. dergipark.org.tr The HOMO is typically distributed over the quinoline ring system, indicating this region is prone to electrophilic attack, while the LUMO is often localized on the carbaldehyde and the adjacent chloro-substituted carbon, marking them as sites for nucleophilic attack. This distribution highlights the chemical reactivity stemming from the chloro and aldehyde functionalities. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). A negative chemical potential indicates the stability of a molecule against decomposition. growingscience.com For the analogous 2-chloroquinoline-3-carboxaldehyde, these descriptors have been calculated to understand its reactivity profile. nih.gov The electron-donating nature of the ethoxy group at the C7 position in 2-Chloro-7-ethoxyquinoline-3-carbaldehyde would be expected to modulate these electronic properties, likely increasing the electron density of the benzene (B151609) portion of the quinoline ring compared to its methyl analog.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.91 |

| ELUMO | -3.16 |

| Energy Gap (ΔE) | 3.75 |

Theoretical calculations are instrumental in mapping out reaction pathways and identifying transition states, thereby predicting the most likely mechanisms. 2-Chloroquinoline-3-carbaldehydes are versatile synthetic intermediates, primarily due to the reactivity of the C2-chloro substituent and the C3-aldehyde group. researchgate.netrsc.org The Vilsmeier-Haack reaction is a common method for synthesizing these compounds from the corresponding acetanilides. nih.govresearchgate.net

Computational studies can model the nucleophilic substitution reactions at the C2 position, where the chlorine atom is displaced by various nucleophiles. Similarly, the aldehyde group can undergo condensations, reductions, or oxidations. researchgate.net DFT calculations can elucidate the energetics of these competing pathways. For instance, studies on related systems can determine the activation energies for reactions involving nucleophiles like amines or thiols, predicting which functional group will react preferentially under specific conditions. The analysis of transition state structures reveals the key geometric and electronic changes that occur during the reaction, offering a detailed picture of the reaction mechanism.

The substituents on the quinoline ring play a defining role in the molecule's reactivity and the regioselectivity of its reactions. In this compound, the electronic landscape is shaped by three key groups: the electron-withdrawing chloro group at C2, the electron-withdrawing carbaldehyde group at C3, and the electron-donating ethoxy group at C7.

Natural Bond Orbital (NBO) analysis, a computational technique, can be used to understand these electronic effects in detail. dergi-fytronix.com NBO analysis on the related 2-Chloro-7-methylquinoline-3-carbaldehyde revealed significant delocalization and hyperconjugative interactions. dergi-fytronix.com The ethoxy group at the C7 position in the target molecule donates electron density into the benzene ring via resonance, which can influence the reactivity of the entire quinoline system. This donation can affect the sites of electrophilic aromatic substitution, should such reactions be attempted. Conversely, the powerful electron-withdrawing nature of the chloro and aldehyde groups makes the pyridine (B92270) ring electron-deficient, facilitating nucleophilic attacks, particularly at the C2 and C4 positions. DFT and NBO analyses can precisely quantify these effects, helping to predict the regiochemical outcome of various transformations. eurjchem.com

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. visionpublisher.info This technique is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov

Quinoline derivatives are known to exhibit a wide range of biological activities, often by inhibiting key enzymes in pathogens or cancer cells. nih.gov Molecular docking simulations are used to screen these compounds against various protein targets and predict their binding affinities, typically reported as a docking score or binding energy in kcal/mol. nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. nih.gov

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's binding site. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions, all of which contribute to the stability of the complex.

E. coli DNA gyrase B: This enzyme is a well-established target for antibacterial agents. nih.gov Docking studies of quinoline derivatives into the ATP-binding site of E. coli DNA gyrase B (PDB: 1AJ6, 6F86) have shown that these compounds can form crucial interactions. nih.govresearchgate.net For instance, the nitrogen atom of the quinoline ring and oxygen atoms from substituents can act as hydrogen bond acceptors, interacting with key residues like Asp and Ser in the active site. nih.govnih.gov

Human Topoisomerase IIβ: This enzyme is a target for anticancer drugs. nih.govnih.gov Fluoroquinolones have been docked into the active site of human topoisomerase IIβ (PDB: 3Q3X), where they were found to interact with residues such as ASP479 and SER480 through hydrogen bonds. nih.gov The planar quinoline ring can also engage in pi-pi stacking interactions with aromatic residues in the binding pocket.

15-Lipoxygenase (15-LOX): While specific docking studies of this compound against 15-LOX are not widely reported, inhibitors targeting this enzyme have been investigated computationally. nih.gov A binding model for inhibitors in human 15-LOX-2 (PDB: 4NRE) has been developed, which could be used to predict the binding mode of novel quinoline-based ligands. nih.gov

The specific interactions predicted by docking simulations provide a rationale for the observed biological activity and guide the design of new analogs with improved potency and selectivity.

| Protein Target | PDB ID | Ligand Class | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| E. coli DNA gyrase B | 1AJ6 | Thienopyridine-Quinolines | -6.30 (for reference) | Not Specified | nih.gov |

| E. coli DNA gyrase B | Not Specified | Quinoline-Stilbenes | -6.9 to -7.1 | Not Specified | nih.gov |

| Human Topoisomerase IIβ | 3Q3X | Fluoroquinolones | -9.96 to -11.8 | ASP479, SER480 | nih.gov |

Biological Activity and Pharmacological Potential of 2 Chloro 7 Ethoxyquinoline 3 Carbaldehyde and Its Derivatives

Antimicrobial Activity

Derivatives of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde have been the subject of numerous studies to evaluate their efficacy against a spectrum of microbial pathogens. These investigations have revealed promising antibacterial and antifungal activities, suggesting their potential as lead compounds for the development of new antimicrobial agents.

The antibacterial potential of derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) has been evaluated against several pathogenic bacterial strains. For instance, Schiff bases derived from 2-chloro quinoline-3-carbaldehyde have demonstrated inhibitory effects. researchgate.net Studies have shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Specifically, Schiff bases prepared by condensing 2-chloro quinoline-3-carbaldehyde derivatives with other heterocyclic moieties have been tested against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Bacillus subtilis. researchgate.netnih.gov The results indicated that while some derivatives showed moderate activity against E. coli, their efficacy against other strains varied. researchgate.net For example, certain heterocyclic Schiff bases of 2-chloro-3-quinolinecarboxaldehyde were found to inhibit bacterial growth with Minimum Inhibitory Concentrations (MICs) in the range of 256-2048 μg/mL. researchgate.net

The following table summarizes the antibacterial activity of some quinoline (B57606) derivatives against various bacterial strains, as reported in different studies.

| Bacterial Strain | Compound Type | Observed Activity | Reference |

| Staphylococcus aureus | Quinoxaline (B1680401) derivatives | Active | mdpi.com |

| Escherichia coli | Schiff bases of 2-chloro quinoline-3-carbaldehyde | Moderately Active (MICs: 25-50 μg/mL for some derivatives) | researchgate.net |

| Pseudomonas aeruginosa | Quinoxaline derivatives | Variably Active | mdpi.com |

| Streptococcus pyogenes | Not specifically reported for this compound derivatives in the provided context. | - | |

| Salmonella typhi | Schiff bases of 2-chloro quinoline-3-carbaldehyde | Moderately Active | researchgate.net |

| Bacillus subtilis | Quinoxaline derivatives | Active | mdpi.com |

In addition to their antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. These compounds have been tested against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, and others.

Schiff bases derived from 2-chloro quinoline-3-carbaldehyde exhibited moderate activity against Candida albicans. researchgate.net Other related quinoxaline derivatives have also shown efficacy against various Candida species and Aspergillus species. plos.orgnih.gov For instance, 2-Chloro-3-hydrazinylquinoxaline, a related quinoxaline derivative, demonstrated significant effectiveness against several Candida species, although its performance against Candida albicans was variable. plos.org It also showed varied efficacy against Aspergillus fumigatus and Aspergillus niger. plos.org The antifungal activity of triazoles, another class of heterocyclic compounds, is well-documented against a broad spectrum of fungi, including various Candida and Aspergillus species. beilstein-journals.org

The table below presents a summary of the antifungal activity of related quinoline and quinoxaline derivatives.

| Fungal Strain | Compound Type | Observed Activity | Reference |

| Candida albicans | Schiff bases of 2-chloro quinoline-3-carbaldehyde | Moderately Active | researchgate.net |

| Aspergillus niger | Quinoxaline derivatives | Variably Active | mdpi.complos.org |

| Aspergillus clavatus | Not specifically reported for this compound derivatives in the provided context. | - | |

| Aspergillus fumigatus | 2-Chloro-3-hydrazinylquinoxaline | Variably Active | plos.org |

| Penicillium notatum | Not specifically reported for this compound derivatives in the provided context. | - |

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are a subject of ongoing research. However, based on the known mechanisms of action of quinoline and other antimicrobial agents, several potential pathways can be inferred.

One of the primary mechanisms of antimicrobial action is the inhibition of cell wall synthesis. nih.govnih.gov The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity. nih.gov Agents that interfere with the synthesis of this structure can lead to cell lysis and death. nih.gov It is plausible that quinoline derivatives could target enzymes involved in the biosynthesis of peptidoglycan precursors. nih.gov

Another potential mechanism is enzyme inhibition. Many antimicrobial compounds function by inhibiting critical enzymes necessary for microbial survival. For instance, quinolones are known to target DNA gyrase, an enzyme essential for DNA replication in bacteria. nih.gov While not directly a quinolone, the quinoline scaffold of this compound suggests that its derivatives might also interfere with nucleic acid synthesis or other vital enzymatic processes.

Furthermore, disruption of the plasma membrane's integrity is another common antimicrobial mechanism. nih.gov This can lead to the leakage of essential cellular components and ultimately, cell death. Some antimicrobial agents are also known to interfere with protein synthesis by targeting ribosomes or inhibit metabolic pathways like folate synthesis. nih.gov

Anticancer Investigations

The pharmacological potential of this compound derivatives extends to the realm of oncology. Researchers have been investigating their cytotoxic effects on various cancer cell lines and their ability to modulate key cellular processes involved in cancer progression.

Derivatives of this compound and related heterocyclic compounds have been evaluated for their cytotoxic activity against several human cancer cell lines, including the breast cancer cell line MCF-7 and the lung carcinoma cell line A549.

Studies on various synthetic derivatives have demonstrated their potential to inhibit the proliferation of cancer cells. For example, a study on a benzimidazole (B57391) derivative showed significant cytotoxic effects against A549 and MCF-7 cell lines, with IC50 values of 15.80 µM and a notable effect on HepG2 cells as well. jksus.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Another study on a monoorganotin Schiff base compound reported a strong cytotoxic effect against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov

The following table provides a summary of the cytotoxic activity of some related compounds on the specified cancer cell lines.

| Cell Line | Compound Type | IC50 Value | Reference |

| MCF-7 (Breast Cancer) | Benzimidazole derivative | Significant cytotoxic effect | jksus.org |

| Monoorganotin Schiff base | 2.5±0.50 μg/mL (48h) | nih.gov | |

| A549 (Lung Cancer) | Benzimidazole derivative | 15.80 µM | jksus.org |

A crucial aspect of anticancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells. Research has shown that some derivatives of quinoline and other heterocyclic compounds can trigger apoptosis and modulate the cell cycle.

For instance, a study on a root extract containing various compounds demonstrated the induction of cell cycle arrest and apoptosis in caspase-3 deficient MCF-7 cells. nih.gov This suggests that the compounds within the extract act through caspase-3-independent pathways. nih.gov The study also noted the upregulation of the pro-apoptotic gene JNK and the downregulation of anti-apoptotic genes AKT1 and ERK1/2. nih.gov Similarly, another compound was found to induce apoptosis in MCF-7 cells, confirmed by morphological changes and DNA fragmentation. nih.gov The treatment also led to an increase in reactive oxygen species (ROS) production, which can be a trigger for apoptosis. nih.gov Furthermore, some compounds have been shown to arrest the cell cycle at specific phases, such as the G1 phase, thereby preventing cancer cell proliferation. nih.gov

Modulation of Oncological Enzyme and Receptor Functions

Derivatives of 2-chloroquinoline-3-carbaldehyde have been identified as potent agents in the modulation of enzymes and receptors implicated in cancer. While direct studies on this compound are limited, research on analogous structures provides significant insights. For instance, derivatives of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (B187288) have demonstrated notable biological activity against cancer cells by inhibiting specific enzymes that are crucial for tumor growth. The mechanism often involves the compound acting as a key intermediate that can form covalent bonds with nucleophilic sites within proteins and nucleic acids, leading to altered structure and function of these macromolecules. This interaction can result in the inhibition of enzyme activity, thereby disrupting cellular processes that contribute to oncogenesis.

Furthermore, certain quinoline derivatives have shown the ability to act as inhibitors for crucial enzymes like tyrokinase PDGF-RTK and DNA topoisomerase, which are involved in cell proliferation and survival. nih.gov The core quinoline structure is a fundamental component of various anticancer drugs, and modifications at different positions of the quinoline ring, including the addition of chloro and ethoxy groups, are strategic steps in developing new therapeutic agents. nih.govrsc.org The aldehyde group at the 3-position is particularly reactive and serves as a crucial anchor for synthesizing more complex molecules with enhanced biological activities. rsc.org

Below is a table summarizing the oncological targets of related quinoline compounds.

| Compound Class | Target Enzyme/Receptor | Observed Effect | Reference |

| 2-Chloroquinoline-3-carbaldehyde Derivatives | Tyrokinase PDGF-RTK | Inhibition | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde Derivatives | DNA Topoisomerase | Inhibition | nih.gov |

| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Cancer-related enzymes | Inhibition |

Antioxidant Activity

The antioxidant potential of quinoline derivatives, including those related to this compound, has been a subject of significant investigation. researchgate.netresearchgate.netnih.gov These compounds exhibit the capacity to neutralize harmful free radicals, which are implicated in a variety of disease pathologies.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant activity of chemical compounds. Several studies have demonstrated the efficacy of quinoline-3-carbaldehyde derivatives in this assay. For example, a study on novel chloroquinoline analogs revealed that while 7-chloro-2-ethoxyquinoline-3-carbaldehyde (a close analog) itself was not the most potent, other derivatives in the same series showed very strong antioxidant activity. researchgate.net Specifically, 2,7-dichloroquinoline-3-carbonitrile (B119050) and 2,7-dichloroquinoline-3-carboxamide, synthesized from a 2,7-dichloroquinoline-3-carbaldehyde (B1600441) precursor, displayed IC50 values of 2.17 µg/mL and 0.31 µg/mL, respectively, which are comparable or superior to the standard antioxidant, ascorbic acid (IC50 of 2.41 µg/mL). researchgate.net

Another study focusing on 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives found that many of the synthesized compounds exhibited potent scavenging of DPPH radicals, with some showing better activity than the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov These findings underscore the potential of the quinoline scaffold in designing powerful antioxidants. nih.gov

The table below presents the DPPH radical scavenging activity of some relevant quinoline derivatives.

| Compound | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |

| 2,7-dichloroquinoline-3-carbonitrile | 2.17 | Ascorbic Acid (2.41) | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide | 0.31 | Ascorbic Acid (2.41) | researchgate.net |

| Chalcone analogue 7 (-OH at ortho position) | 4±1 | Gallic Acid (5±1) | researchgate.net |

Beyond simple radical scavenging, certain quinoline derivatives have shown protective effects against cellular damage induced by oxidative stress. Research on 2-substituted-8-hydroxyquinoline derivatives demonstrated their ability to protect mesenchymal stem cells from damage stimulated by hydrogen peroxide (H₂O₂). researchgate.net This protective capacity is often attributed to the presence of specific functional groups, such as aromatic hydroxyl groups, which enhance the stability of the radical form through electron delocalization. researchgate.net Although this study did not specifically test this compound, it highlights a mechanism by which structurally related quinolines can mitigate oxidative damage in a biological context. The development of quinoline-based antioxidants is a promising strategy for preventing or delaying diseases associated with oxidative stress. nih.gov

Antituberculosis Activity

Quinoline-based compounds have historically been a cornerstone in the fight against various infectious diseases, including tuberculosis. nih.gov The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective anti-TB agents. researchgate.net Derivatives of 2-chloroquinoline-3-carbaldehyde are being actively explored for this purpose. researchgate.net

Recent studies have focused on creating hybrid molecules that combine the quinoline backbone with other pharmacologically active moieties, such as hydrazides, to enhance antitubercular efficacy. researchgate.net For example, ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide analogues have been synthesized and evaluated. researchgate.net In one such study, compounds 4a and 4f demonstrated noteworthy efficacy in the Alamar blue assay against Mycobacterium tuberculosis. researchgate.net

Similarly, a series of 7-chloro-4-quinolinylhydrazones were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant minimum inhibitory concentrations (MIC), comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.gov

The table below lists the antitubercular activity of some quinoline derivatives.

| Compound Series | Test Strain | Activity (MIC) | Reference |

| 7-chloro-4-quinolinylhydrazones (3f, 3i, 3o) | M. tuberculosis H37Rv | 2.5 µg/mL | nih.gov |

| Standard Drug: Ethambutol | M. tuberculosis H37Rv | 3.12 µg/mL | nih.gov |

| Standard Drug: Rifampicin | M. tuberculosis H37Rv | 2.0 µg/mL | nih.gov |

| Chalcone analogues (3 and 11) | M. tuberculosis | 14±0.11 µM and 14±0.17 µM | researchgate.net |

| Standard Drug: Pyrazinamide | M. tuberculosis | 25.34±0.22 µM | researchgate.net |

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological potential of these compounds. The 2-chloroquinoline-3-carbaldehyde scaffold serves as a versatile starting point for extensive chemical modifications. nih.govresearchgate.net

The chlorine atom at the C2 position and the aldehyde group at the C3 position are key reactive sites. rsc.org The chlorine at C2 can be readily substituted by various nucleophiles, allowing for the introduction of diverse functional groups such as methoxy (B1213986) and ethoxy groups. researchgate.net The aldehyde function at C3 is a versatile handle for synthesizing Schiff bases, hydrazones, and other derivatives through condensation reactions. nih.govrsc.org

For antituberculosis activity, SAR studies on 7-chloro-4-quinolinylhydrazones have provided valuable insights. nih.gov The presence of the 7-chloro substituent is often associated with enhanced activity. The nature of the group attached to the hydrazone moiety also plays a critical role in determining the potency. nih.gov In antioxidant quinolines, the presence of hydroxyl or methoxy groups on the benzene (B151609) ring part of the quinoline system can significantly enhance radical scavenging capabilities. researchgate.net For instance, the aromatic hydroxyl group is noted for conferring stability to the radical form, which is a key aspect of its antioxidative role. researchgate.net

Elucidation of Molecular Mechanisms Underlying Biological Interactions

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is fundamental to their development as therapeutic agents. Research has pointed to several potential mechanisms of action.

In the context of antibacterial activity, molecular docking studies have suggested that quinoline derivatives can bind effectively to bacterial enzymes like DNA gyrase B. researchgate.net For instance, 7-chloro-2-ethoxyquinoline-3-carbaldehyde was found to have a better binding affinity (-6.6 kcal/mol) against E. coli DNA gyrase B in silico than some of its structural analogs. researchgate.net This inhibition of DNA gyrase, an enzyme essential for DNA replication and repair, is a well-established mechanism for antibacterial agents.

For anticancer effects, the primary mechanism is believed to be the inhibition of enzymes vital for cancer cell proliferation and survival, such as topoisomerase IIβ. researchgate.net The planar quinoline ring can intercalate into DNA, while substituents can interact with the enzyme, leading to the stabilization of the enzyme-DNA complex and ultimately, cell death. The ability of the chloroquinoline aldehyde to form covalent bonds with nucleophilic sites in proteins and nucleic acids also contributes to its biological effects by altering their structure and function.

The antioxidant mechanism often involves the donation of a hydrogen atom from a hydroxyl or amine substituent to a free radical, thereby neutralizing it. researchgate.net Computational studies on related heterocyclic systems have shown that the stability of the resulting radical on the antioxidant molecule is a key determinant of its efficacy. rsc.org

Synthetic Applications and Advanced Material Science Prospects

Utilization as Versatile Building Blocks for Complex Heterocyclic Architectures

2-Chloro-7-ethoxyquinoline-3-carbaldehyde and its analogs are esteemed as versatile building blocks for the synthesis of complex heterocyclic compounds, particularly those with fused-ring systems. researchgate.netrsc.org The dual reactivity of the chloro and aldehyde groups is frequently exploited in cyclization and condensation reactions. semanticscholar.org

The aldehyde function readily undergoes condensation with various nucleophiles, including amines, hydrazines, and compounds with active methylene (B1212753) groups, while the chlorine atom is susceptible to nucleophilic substitution or plays a role in subsequent cyclization steps. semanticscholar.orgnih.govresearchgate.net This has enabled the synthesis of a multitude of fused quinoline (B57606) systems. For instance, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes have been developed to produce highly substituted quinoline scaffolds and pyran-fused systems under mild conditions. researchgate.net

Key examples of heterocyclic architectures synthesized from this scaffold include:

Pyrazolo[3,4-b]quinolines : These are synthesized through the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. semanticscholar.orgrsc.org The reaction can proceed via an initial condensation at the aldehyde group, followed by an intramolecular nucleophilic substitution of the chlorine atom to close the pyrazole (B372694) ring. rsc.org These compounds have been investigated as potential topoisomerase inhibitors. nih.gov

Thieno[2,3-b]quinolines : These sulfur-containing heterocycles are accessible through several routes. One method involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with reagents like sodium sulfide (B99878) or methyl thioglycolate, leading to the construction of the fused thiophene (B33073) ring. researchgate.netrsc.org These compounds and their derivatives are of interest for their potential biological activities and applications in materials science. researchgate.netbohrium.comresearchgate.net

Pyrrolo[3,4-b]quinolines : Heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid can yield the fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one system. rsc.org

Thiazolidinones : Multi-component reactions involving 2-chloroquinoline-3-formylquinolines, anilines, and mercaptoacetic acid can produce quinolinyl-thiazolidinone derivatives. nih.gov Another route involves forming a Schiff base with phenylhydrazine (B124118), which is then treated with thioglycolic acid. nih.gov

Benzo[b] researchgate.netresearchgate.netnaphthyridines : These can be synthesized via the condensation of 2-chloroquinoline-3-carbaldehydes with various amino-substituted heterocycles. researchgate.net

The following table summarizes some of the heterocyclic systems derived from 2-chloroquinoline-3-carbaldehyde precursors.

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline semanticscholar.orgrsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Methyl Thioglycolate, DBU | Thieno[2,3-b]quinoline researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | Pyrrolo[3,4-b]quinolin-3-one rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Aniline (B41778), Mercaptoacetic Acid | Thiazolidin-4-one nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Malononitrile (B47326), Cyclic Active Methylenes | Pyrano[2,3-b]quinoline researchgate.net |

Development of Stereoselective Ligands for Catalysis

The 2-chloroquinoline-3-carbaldehyde scaffold serves as a synthetic intermediate for creating stereoselective ligands. semanticscholar.org The development of such ligands is crucial for asymmetric catalysis, a field focused on synthesizing chiral molecules with high enantiomeric purity. The functional handles on the quinoline core allow for the introduction of chirality.

One approach involves the condensation of the aldehyde group with chiral amines or hydrazines to form chiral Schiff bases. These resulting imines, containing a defined stereocenter and nitrogen atoms capable of coordination, can act as bidentate or polydentate ligands for various transition metals. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on either the quinoline ring or the chiral amine, influencing the stereochemical outcome of catalytic reactions. Furthermore, reactions catalyzed by chiral reagents like L-proline have been used to create fused heterocyclic systems such as thiopyrano[2,3-b]quinolines from this scaffold, demonstrating a pathway to introduce stereoselectivity. nih.gov

Applications in Advanced Sensing Technologies (e.g., Chemosensors for Metal Ions)

Derivatives of 2-chloroquinoline-3-carbaldehyde have shown significant promise in the field of advanced sensing technologies, particularly as chemosensors for detecting metal ions. researchgate.net These sensors function by binding selectively with a target ion, which triggers a measurable optical response, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). mdpi.comeco-vector.com

The design of these chemosensors leverages the quinoline nitrogen and additional chelating groups introduced via reaction at the carbaldehyde position. For example, condensation of the aldehyde with compounds like thiosemicarbazide (B42300) produces thiosemicarbazone derivatives. eco-vector.com These molecules possess multiple binding sites (the quinoline nitrogen, the imine nitrogen, and the sulfur atom of the thiourea (B124793) moiety) that can coordinate with metal ions.

Research has demonstrated the successful application of these quinoline-based sensors:

Heavy Metal Detection : Sensors derived from 2-chloroquinoline-3-carbaldehyde have been developed for the detection of various heavy metal ions. researchgate.net

Selective Ion Sensing : Thiosemicarbazone derivatives have shown selective ionochromic (color change) effects for Cu²⁺ and Hg²⁺, and a strong fluorescent response to Cd²⁺. eco-vector.com

Silver Ion Sensing : A chemosensor for Ag⁺ ions in aqueous media was developed by modifying nanoporous silica (B1680970) (SBA-15) with 2-chloroquinoline-3-carbaldehyde. mdpi.com

Iron and Mercury Sensing : A bifunctional receptor based on the closely related 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) was designed as a dual-responsive "turn-on" chemosensor for Fe³⁺ and a chemodosimeter for Hg²⁺. nih.gov

The high sensitivity and selectivity of these compounds make them valuable tools for environmental monitoring and analytical chemistry. mdpi.com

Design and Synthesis of Hybrid Molecules with Synergistic Activities

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single chemical entity with potentially enhanced or synergistic biological activities. researchgate.net The 2-chloroquinoline-3-carbaldehyde scaffold is an attractive platform for this strategy, allowing it to be coupled with other biologically active molecules. researchgate.net The goal is to develop novel compounds that might overcome drug resistance, improve efficacy, or target multiple biological pathways simultaneously.

An example of this approach is the synthesis of 4-anilinoquinolino-quinazoline hybrids. researchgate.net These molecules are prepared by reacting 2-chloroquinoline-3-carbaldehydes with 2-aminobenzamide, followed by further chemical transformations. researchgate.net This fuses the quinoline core with a quinazoline (B50416) moiety, another important pharmacophore in medicinal chemistry.

Similarly, researchers have planned to syndicate the 2-(p-tolyloxy) quinoline-3-carbaldehyde ring system with other bioactive rings like 2-azetidinone, with the expectation of producing compounds with enhanced pharmacological properties. researchgate.net This strategy highlights the modular nature of the quinoline-3-carbaldehyde template in constructing complex hybrid molecules for therapeutic applications.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Scalability

The conventional synthesis of 2-chloroquinoline-3-carbaldehydes often relies on the Vilsmeier-Haack reaction, which involves reagents like phosphorus oxychloride and dimethylformamide. nih.govchemijournal.com While effective, these reagents present environmental and safety challenges, particularly in large-scale production. Future research should prioritize the development of greener, more sustainable, and scalable synthetic methodologies.

Table 1: Comparison of Synthetic Methodologies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | High yield, well-established | Harsh conditions, environmental concerns |

| Catalytic Methods | Solid acid catalysts | Milder conditions, catalyst recycling | May require optimization for high yield |

| Flow Chemistry | Continuous reactors | Improved safety, scalability, efficiency | Higher initial equipment cost |

| Microwave-Assisted | Microwave irradiation | Reduced reaction times, higher yields | Scalability can be a challenge |

The adoption of green chemistry principles will not only mitigate the environmental impact but also enhance the economic viability of producing 2-Chloro-7-ethoxyquinoline-3-carbaldehyde for further drug development.

Design and Development of Next-Generation Derivatives with Tuned Pharmacological Profiles

The chemical versatility of this compound, particularly its reactive aldehyde group, makes it an ideal starting point for creating diverse derivatives. rsc.orgresearchgate.net The ability to modify the quinoline (B57606) nucleus allows for the fine-tuning of pharmacological properties to target a range of diseases. researchgate.netjddtonline.info

Systematic modifications through structure-activity relationship (SAR) studies are crucial for identifying the key structural features that govern biological activity. For instance, the conversion of the aldehyde to Schiff bases, pyrazoles, or other heterocyclic systems can lead to compounds with enhanced potency and selectivity. rsc.org The exploration of different substituents on the quinoline ring can further modulate the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. orientjchem.orgrsc.org

In-Depth Mechanistic Studies at the Cellular and Molecular Levels

While numerous quinoline derivatives have demonstrated significant biological effects, a comprehensive understanding of their mechanisms of action is often lacking. researchgate.net Future investigations should focus on elucidating the specific cellular and molecular targets of compounds derived from this compound.

Techniques such as affinity chromatography, proteomics, and molecular docking simulations can aid in identifying the protein targets. nih.gov Once targets are identified, detailed enzymatic and cellular assays are necessary to understand how these compounds modulate biological pathways. For example, quinoline derivatives have been shown to act as enzyme inhibitors and can interfere with DNA synthesis and cell division. researchgate.netorientjchem.org A thorough mechanistic understanding is vital for the rational design of more effective and less toxic therapeutic agents.

Preclinical Evaluation and Lead Optimization for Therapeutic Development

Promising drug candidates derived from this compound must undergo rigorous preclinical evaluation to assess their therapeutic potential. nih.gov This phase of research is critical for identifying compounds with favorable drug-like properties.

Table 2: Key Preclinical Evaluation Parameters

| Parameter | Description | Importance |

|---|---|---|

| ADME Properties | Absorption, Distribution, Metabolism, Excretion | Determines the bioavailability and half-life of a drug. |

| In Vivo Efficacy | Testing in animal models of disease | Provides evidence of therapeutic effect in a living system. |

| Toxicity Studies | Assessment of adverse effects | Ensures the safety profile of the drug candidate. |

| Pharmacokinetics | Study of drug concentration over time | Helps in determining the appropriate dosing regimen. |

Successful lead optimization involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.govresearchgate.net

Integration of Chemoinformatics and Machine Learning for Rational Design and Discovery

The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.comresearchgate.net These computational tools can significantly accelerate the design and discovery of novel quinoline-based drugs.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts. mdpi.com Molecular docking and molecular dynamics simulations can provide insights into the binding interactions between quinoline derivatives and their biological targets, guiding the design of more potent inhibitors. researchgate.netnih.gov By integrating these computational approaches, researchers can streamline the drug discovery pipeline, reducing the time and cost associated with bringing a new drug to market. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation reactions. For example, refluxing this compound with a precursor (e.g., triaminopyridine) in dioxane catalyzed by glacial acetic acid (AcOH) for 3 hours yields pyridinone derivatives . Alternatively, using ceric ammonium nitrate (CAN) in acetonitrile at room temperature reduces reaction time to 0.5 hours, forming Schiff bases .

- Key Variables : Catalyst choice (AcOH vs. CAN) affects reaction kinetics and purity. AcOH requires reflux, while CAN operates under milder conditions. TLC monitoring and recrystallization in CH3CN are standard purification steps .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Techniques : Single-crystal X-ray diffraction (using SHELXL97 for refinement) confirms planarity of the quinoline core and distortions in the aldehyde group . Geometric parameters (e.g., C–Cl bond length: ~1.73 Å, C=O bond: ~1.21 Å) align with DFT-computed values .

- Complementary Methods : NMR (¹H/¹³C), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry validate molecular weight and functional groups .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the aldehyde group in this compound during Schiff base formation?

- Mechanism : The aldehyde undergoes nucleophilic attack by amines, forming imine linkages. Computational studies (DFT) suggest electron-withdrawing effects from the chloro and ethoxy groups polarize the aldehyde, enhancing electrophilicity .

- Experimental Validation : Reaction with triaminopyridine under CAN catalysis shows a 78% yield, with steric hindrance from the ethoxy group influencing regioselectivity .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact the compound’s crystallographic and electronic properties?

- Comparative Analysis : Replacing methoxy (in 2-chloro-7-methoxyquinoline-3-carbaldehyde) with ethoxy increases steric bulk, slightly distorting the quinoline ring (torsion angle: ~5° vs. 3° in methoxy analogs) .

- Electronic Effects : Ethoxy’s +I effect marginally reduces electron density at the aldehyde group compared to methoxy, as shown by Hammett constants (σₚ: 0.24 for OEt vs. 0.12 for OMe) .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?